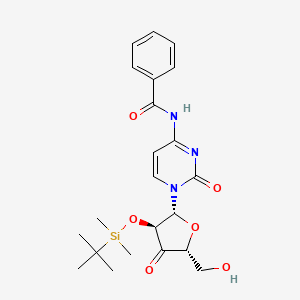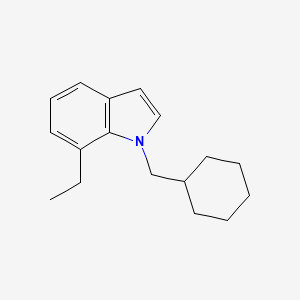
1-(Cyclohexylmethyl)-7-ethyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohexylmethyl)-7-ethyl-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes. This particular compound features a cyclohexylmethyl group attached to the nitrogen atom of the indole ring and an ethyl group at the 7th position of the indole ring. Its unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(Cyclohexylmethyl)-7-ethyl-1H-indole can be achieved through several synthetic routes. One common method involves the alkylation of 7-ethylindole with cyclohexylmethyl chloride in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-(Cyclohexylmethyl)-7-ethyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the indole ring.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like bromine or chlorine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the specific reagents used.
Scientific Research Applications
1-(Cyclohexylmethyl)-7-ethyl-1H-indole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(Cyclohexylmethyl)-7-ethyl-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(Cyclohexylmethyl)-7-ethyl-1H-indole can be compared with other similar compounds, such as:
1-(Cyclohexylmethyl)-1H-indole: Lacks the ethyl group at the 7th position, which may affect its chemical and biological properties.
7-Ethyl-1H-indole: Lacks the cyclohexylmethyl group, which may influence its reactivity and interactions with molecular targets.
1-(Cyclohexylmethyl)-3-methyl-1H-indole: Features a methyl group at the 3rd position instead of the 7th position, leading to different chemical and biological behaviors.
Properties
Molecular Formula |
C17H23N |
|---|---|
Molecular Weight |
241.37 g/mol |
IUPAC Name |
1-(cyclohexylmethyl)-7-ethylindole |
InChI |
InChI=1S/C17H23N/c1-2-15-9-6-10-16-11-12-18(17(15)16)13-14-7-4-3-5-8-14/h6,9-12,14H,2-5,7-8,13H2,1H3 |
InChI Key |
KXFSZAYRSWDRDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=C1N(C=C2)CC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



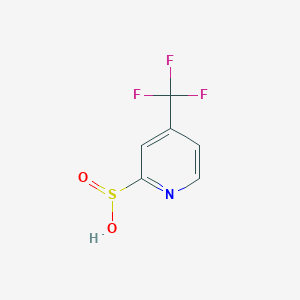
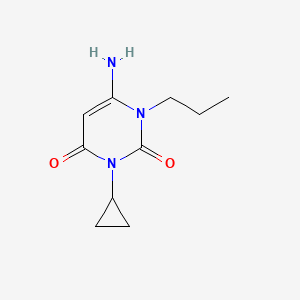
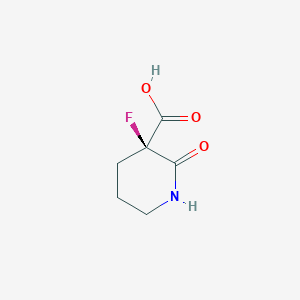
![[(2S,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate;4-methylbenzenesulfonic acid](/img/structure/B12984592.png)
![Methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B12984614.png)
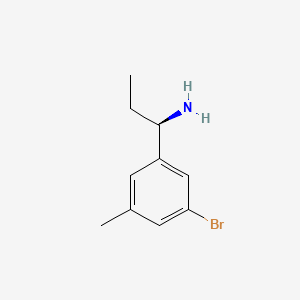

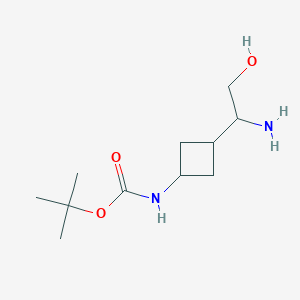

![(S)-7-((Di-tert-butylphosphino)oxy)-2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B12984634.png)
![Methyl 4-methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate](/img/structure/B12984637.png)

